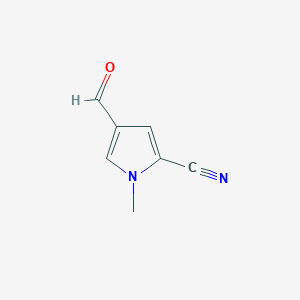

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile

Description

Properties

IUPAC Name |

4-formyl-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILGDZPSMMRNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259965 | |

| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119580-81-3 | |

| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119580-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a notable heterocyclic compound that has garnered interest within the scientific community, particularly in the realms of organic synthesis and pharmaceutical research. Its unique trifunctionalized pyrrole structure, featuring a synthetically versatile formyl group, a reactive carbonitrile moiety, and an N-methyl group, establishes it as a valuable intermediate for the construction of more complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral characterization, offering a critical resource for researchers leveraging this compound in their work.

The strategic placement of the formyl and nitrile groups on the pyrrole ring makes this compound an excellent scaffold for developing a variety of biologically active molecules.[2] It serves as a crucial building block in the design of novel pharmaceuticals, with potential applications in the development of anti-cancer and anti-inflammatory agents.[2][3] Furthermore, its utility extends to materials science, where it is explored for the formulation of advanced materials such as polymers and nanomaterials.[3]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is paramount for its effective use in research and development.

General Properties

| Property | Value | Source |

| CAS Number | 119580-81-3 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Appearance | Light brown solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the electronic environment of the pyrrole ring and the influence of its substituents.

-

¹H NMR: The proton spectrum is anticipated to show distinct signals for the aldehydic proton, the two pyrrole ring protons, and the N-methyl protons. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.0 and 10.0 ppm. The two protons on the pyrrole ring will likely appear as doublets in the aromatic region (δ 6.0-8.0 ppm), with their exact shifts influenced by the electron-withdrawing effects of the formyl and cyano groups. The N-methyl group (N-CH₃) will present as a singlet in the upfield region, generally between δ 3.5 and 4.5 ppm.

-

¹³C NMR: The carbon spectrum will provide key information about the carbon framework. The carbonyl carbon of the formyl group is expected to have a chemical shift in the range of δ 180-195 ppm. The carbon of the nitrile group (C≡N) typically appears between δ 115 and 125 ppm. The pyrrole ring carbons will resonate in the aromatic region, with their specific shifts dictated by the positions of the substituents. The N-methyl carbon will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ is indicative of the nitrile group.

-

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ will correspond to the carbonyl stretching of the formyl group.

-

C-H Stretch (Aldehyde): A pair of weak bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde.

-

C-H Stretch (Aromatic/Methyl): Bands in the 2900-3100 cm⁻¹ region will correspond to the C-H stretching vibrations of the pyrrole ring and the N-methyl group.

-

C=C and C-N Ring Vibrations: The pyrrole ring itself will display several characteristic bands in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (134.14). Common fragmentation pathways may include the loss of the formyl group (CHO), the methyl group (CH₃), or the entire N-methyl group.

Synthesis and Reactivity

The synthesis of this compound is most plausibly achieved through the Vilsmeier-Haack formylation of its precursor, 1-methyl-1H-pyrrole-2-carbonitrile.

Proposed Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][7]

The proposed synthetic pathway is as follows:

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol (Generalized):

A generalized procedure for the Vilsmeier-Haack formylation is provided below. It is crucial to note that optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary for achieving high yields and purity of the desired product.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, the starting material, 1-methyl-1H-pyrrole-2-carbonitrile, is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or DMF.[8]

-

Formation of the Vilsmeier Reagent: The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃) is then added dropwise to a solution of DMF, maintaining the low temperature.[8]

-

Reaction: The Vilsmeier reagent is then added to the solution of the pyrrole precursor. The reaction mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.[8]

-

Work-up and Purification: The reaction is quenched by the addition of an aqueous solution of a base, such as sodium acetate or sodium hydroxide, at 0 °C.[8] The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the pure this compound.[8]

Reactivity Profile

The chemical reactivity of this compound is dictated by its three key functional groups:

-

Formyl Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It can undergo nucleophilic addition reactions, condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel or Wittig-type reactions), oxidation to a carboxylic acid, and reduction to an alcohol.

-

Carbonitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine. Furthermore, it can participate in cycloaddition reactions.

-

Pyrrole Ring: The pyrrole nucleus, although substituted with two electron-withdrawing groups, can still undergo certain electrophilic substitution reactions, though under harsher conditions than unsubstituted pyrrole. The N-methyl group prevents reactions at the nitrogen atom.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific material safety data sheet (MSDS) for this compound is not detailed in the available resources, general guidelines for handling similar heterocyclic compounds should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound stands out as a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its trifunctional nature provides a platform for diverse chemical modifications, enabling the synthesis of a wide array of complex molecules. This guide has provided a foundational understanding of its chemical properties, a plausible synthetic route, and its expected reactivity. As research in this area continues, a more detailed experimental characterization in the peer-reviewed literature will undoubtedly further unlock the full potential of this versatile building block for innovation in drug discovery and materials science.

References

-

Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved January 13, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 13, 2026, from [Link]

-

Vilsmeier–Haack reaction. (2023, November 26). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 13, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile CAS 119580-81-3

An In-Depth Technical Guide to 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile (CAS 119580-81-3): A Key Intermediate in Modern Drug Discovery

Introduction

The pyrrole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products like heme and vitamin B12, as well as a multitude of synthetic compounds with profound pharmacological importance.[1][2] This five-membered aromatic heterocycle's unique electronic properties and its capacity for extensive substitution have made it a cornerstone in medicinal chemistry, leading to the development of blockbuster drugs such as Atorvastatin and Sunitinib.[3][4]

Within the vast chemical space of pyrrole derivatives, This compound emerges as a particularly valuable and versatile building block.[5] Its structure is densely functionalized, featuring an N-methylated pyrrole core, a nitrile group at the 2-position, and a formyl (aldehyde) group at the 4-position. This specific arrangement of electron-withdrawing groups on the electron-rich pyrrole ring creates a unique platform for complex molecular architecture. The distinct reactivity of each functional group allows for selective, sequential chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries.

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, provides a detailed, field-proven synthetic protocol, explores its rich chemical reactivity, discusses its applications in drug discovery, and outlines essential safety and handling procedures.

Part 1: Physicochemical Properties and Analytical Characterization

Understanding the fundamental properties of a chemical intermediate is critical for its effective use in synthesis and process development. This compound is typically supplied as a light brown solid, and its stability necessitates refrigerated storage.[5][6]

Key Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 119580-81-3 | [5][7] |

| Molecular Formula | C₇H₆N₂O | [5][8] |

| Molecular Weight | 134.14 g/mol | [5][8] |

| Appearance | Light brown solid | [5][6] |

| Purity | ≥ 95% (by NMR) | [5][9] |

| Storage Conditions | Store at 2-8 °C, under inert atmosphere | [9][10] |

| IUPAC Name | 4-formyl-1-methylpyrrole-2-carbonitrile | [7] |

| SMILES | CN1C=C(C=C1C#N)C=O | [7] |

Structural & Analytical Profile

The molecule's structure dictates its reactivity. The N-methylation prevents acidic N-H reactions and locks the substitution pattern. The cyano and formyl groups are strong electron-withdrawing groups, which deactivate the pyrrole ring towards further electrophilic substitution compared to unsubstituted pyrrole.

Expected Spectroscopic Signatures: While a dedicated spectrum for this specific compound is not publicly available, its features can be reliably predicted based on its functional groups and known spectral data of similar structures.

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehydic proton (-CHO) | δ 9.5 - 10.5 ppm (singlet) |

| Pyrrole ring protons | δ 7.0 - 8.0 ppm (two doublets) | |

| N-methyl protons (-NCH₃) | δ 3.8 - 4.2 ppm (singlet) | |

| IR Spectroscopy | Nitrile stretch (C≡N) | 2220 - 2240 cm⁻¹ |

| Aldehyde C=O stretch | 1680 - 1700 cm⁻¹ | |

| C-H stretch (aldehyde) | 2820-2850 cm⁻¹ & 2720-2750 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 134.05 |

Part 2: Synthesis and Mechanism

The most direct and efficient method for introducing a formyl group onto an electron-rich heterocycle like a pyrrole is the Vilsmeier-Haack reaction .[11][12] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[13][14] The reaction proceeds via electrophilic aromatic substitution, where the chloroiminium ion (the Vilsmeier reagent) is the active electrophile.[11][14]

Reaction Mechanism: Vilsmeier-Haack Formylation

The synthesis of this compound logically starts from its precursor, 1-methyl-1H-pyrrole-2-carbonitrile. The Vilsmeier-Haack reaction offers high regioselectivity, targeting the electron-rich positions of the pyrrole ring that are not sterically hindered.

Caption: Vilsmeier-Haack reaction mechanism.

Detailed Experimental Protocol

This protocol is a self-validating system based on established Vilsmeier-Haack procedures for electron-rich heterocycles.[13] The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize this compound via Vilsmeier-Haack formylation.

Materials:

-

1-methyl-1H-pyrrole-2-carbonitrile

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Causality: An inert atmosphere is crucial as POCl₃ is highly reactive with moisture.

-

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

To the flask, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.

-

Add POCl₃ (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The reaction between DMF and POCl₃ is exothermic. Slow, cooled addition prevents runaway reactions and decomposition of the Vilsmeier reagent.

-

Stir the resulting mixture at 0 °C for 30 minutes. The formation of the solid chloroiminium salt may be observed.

-

-

Substrate Addition:

-

Dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 eq.) in anhydrous DCM.

-

Add this solution dropwise to the cold Vilsmeier reagent suspension.

-

Causality: DCM is used as a solvent to ensure homogeneity. Dropwise addition controls the rate of the electrophilic substitution, which is also exothermic.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40 °C (reflux of DCM) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction to go to completion. TLC monitoring prevents over-running the reaction and formation of byproducts.

-

-

Aqueous Workup (Hydrolysis):

-

Cool the reaction mixture back down to 0 °C.

-

Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is neutral (~7-8).

-

Causality: This step is highly exothermic and releases HCl gas. Slow, cooled quenching is a critical safety measure. The base neutralizes the acidic medium and hydrolyzes the iminium intermediate to the final aldehyde product.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or DCM.

-

Combine the organic layers. Wash sequentially with water and then brine.

-

Causality: Extraction isolates the organic product from the aqueous phase. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration:

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a light brown solid.

-

Caption: Workflow for the synthesis of the title compound.

Part 3: Chemical Reactivity and Synthetic Utility

This compound is a synthetic chemist's multitool. The orthogonal reactivity of its functional groups allows for a wide array of subsequent transformations, making it a valuable node for generating molecular diversity.

-

Reactions of the Aldehyde Group: The formyl group is a gateway to numerous C-C and C-N bond-forming reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.

-

Reduction: Can be selectively reduced to an alcohol with sodium borohydride.

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Condensation Reactions: Undergoes Knoevenagel or aldol-type condensations with active methylene compounds.

-

-

Reactions of the Nitrile Group: The carbonitrile is a stable but versatile functional group.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.

-

Reduction: Can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cycloadditions: Can participate in cycloaddition reactions to form other heterocyclic systems.

-

Caption: Pathway to a potential bioactive scaffold.

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following information is synthesized from available Safety Data Sheets (SDS). [9] Hazard Identification:

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Skin Sensitisation (Category 1) | H317: May cause an allergic skin reaction |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

Precautionary Measures:

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. [9] |

| Response | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] |

| Storage | P405: Store locked up. Store in a well-ventilated place. Keep container tightly closed at 2-8 °C under an inert atmosphere. [9][10] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or engineering controls are inadequate.

Conclusion

This compound is more than just a chemical intermediate; it is a high-value, strategically designed building block for modern chemical and pharmaceutical research. Its dense and orthogonally reactive functional groups provide a robust platform for the efficient synthesis of complex molecular targets. From its logical synthesis via the Vilsmeier-Haack reaction to its demonstrated potential in developing novel therapeutics like progesterone receptor antagonists, this compound embodies the principles of enabling technology in drug discovery. A thorough understanding of its properties, synthesis, reactivity, and safety, as detailed in this guide, empowers researchers to fully leverage its potential in creating the next generation of innovative materials and medicines.

References

-

Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - ResearchGate. (2014). Available at: [Link]

-

Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - NIH. (2014). Available at: [Link]

-

Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (n.d.). Available at: [Link]

- WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents. (n.d.).

-

Pyrrole-2-carbonitriles 10a-j. | Download Table - ResearchGate. (n.d.). Available at: [Link]

-

Pyrroles as important pharmacological agents. | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (n.d.). Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.). Available at: [Link]

-

Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023). Available at: [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Available at: [Link]

-

SAFETY DATA SHEET - AFG Bioscience. (n.d.). Available at: [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Available at: [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Available at: [Link]

-

1-Methyl-1H-pyrrole-2-carbonitrile containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists - PubMed. (2010). Available at: [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (2022). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scitechnol.com [scitechnol.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. afgsci.com [afgsci.com]

- 10. 119580-81-3|this compound|BLD Pharm [bldpharm.com]

- 11. One moment, please... [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and characteristic spectroscopic signatures. The guide offers a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, explaining the mechanistic causality behind the chosen methodology. Furthermore, we explore its versatile applications as a pivotal building block in the development of novel pharmaceuticals, advanced materials, and agrochemicals. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable synthetic intermediate.

Introduction to this compound

This compound is a substituted pyrrole derivative characterized by a unique arrangement of functional groups that impart significant reactivity and versatility. The core structure is a five-membered aromatic pyrrole ring, N-substituted with a methyl group. The ring is further functionalized with a nitrile (-C≡N) group at the C2 position and a formyl (-CHO) group at the C4 position. This trifunctionalized scaffold serves as a highly valuable intermediate in organic synthesis.[1]

The strategic placement of both electron-withdrawing (formyl and carbonitrile) and electron-donating (N-methyl) moieties makes it an excellent building block for constructing more complex molecular architectures.[1] Its ability to undergo a wide range of chemical transformations has positioned it as a key component in the design and synthesis of biologically active molecules.[1][2] In the pharmaceutical industry, it is particularly noted for its role in developing novel compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[1][3] Its utility also extends to materials science and the development of new agrochemicals.[1][3]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The unique reactivity of this compound stems directly from its molecular architecture. The pyrrole ring is an electron-rich aromatic system, but the powerful electron-withdrawing effects of the nitrile and formyl groups significantly influence the electron density distribution and reactivity of the ring.

-

IUPAC Name: 4-formyl-1-methylpyrrole-2-carbonitrile[3]

-

Canonical SMILES: CN1C=C(C=C1C#N)C=O[3]

-

InChI Key: CILGDZPSMMRNIB-UHFFFAOYSA-N[3]

2D Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Light brown solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage | Store at 0-8 °C | [1] |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Spectroscopic Data Interpretation

While experimental spectra should be obtained for confirmation, the following table outlines the expected spectroscopic data based on the compound's structure. This serves as a predictive guide for characterization.

| Technique | Expected Features |

| ¹H NMR | δ ~9.7-10.0 ppm (s, 1H): Aldehyde proton (-CHO). δ ~7.0-7.5 ppm (d, 1H): Pyrrole ring proton at C5. δ ~6.8-7.2 ppm (d, 1H): Pyrrole ring proton at C3. δ ~3.8-4.0 ppm (s, 3H): N-methyl protons (-CH₃). Rationale: The aldehyde proton is highly deshielded. Ring protons are in the aromatic region, with their exact shifts influenced by the adjacent electron-withdrawing groups. The N-methyl group is a singlet in a typical range. |

| ¹³C NMR | δ ~185-195 ppm: Carbonyl carbon (C=O). δ ~115-120 ppm: Nitrile carbon (C≡N). δ ~120-140 ppm: Pyrrole ring carbons. δ ~35-40 ppm: N-methyl carbon (-CH₃). Rationale: Carbonyl and nitrile carbons have characteristic chemical shifts. Pyrrole ring carbons appear in the aromatic region. |

| IR Spectroscopy | ~2220-2240 cm⁻¹: Strong, sharp peak for C≡N stretch. ~1670-1690 cm⁻¹: Strong peak for C=O stretch of the aldehyde. ~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch in an aldehyde (Fermi resonance). ~3100-3150 cm⁻¹: C-H stretching for the aromatic pyrrole ring. ~2900-3000 cm⁻¹: C-H stretching for the methyl group. |

| Mass Spec (EI) | m/z = 134.05: Molecular ion peak [M]⁺ corresponding to the exact mass of C₇H₆N₂O. |

Synthesis and Mechanistic Insights

Primary Synthetic Route: Vilsmeier-Haack Formylation

The most direct and widely adopted method for introducing a formyl group onto an electron-rich aromatic ring like pyrrole is the Vilsmeier-Haack reaction.[5][6][7] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[7]

The synthesis of this compound logically proceeds via the formylation of its precursor, 1-methyl-1H-pyrrole-2-carbonitrile.

Mechanism Causality:

-

Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination of a chlorophosphate species generates the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺. This is the active formylating agent.[7]

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the starting material attacks the electrophilic carbon of the Vilsmeier reagent. The substitution pattern on the pyrrole ring dictates the regioselectivity. For N-substituted pyrroles, electrophilic attack preferentially occurs at the α-positions (C2 or C5) due to superior stabilization of the cationic intermediate (arenium ion).[7][8] Since the C2 position is already occupied by a nitrile group, the formylation is directed to the other available positions. The steric hindrance and electronic effects of the existing substituents will favor formylation at the C4 position.[8][9]

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[5]

Experimental Protocol: Synthesis of this compound

This protocol describes a two-stage process: the synthesis of the precursor followed by the final formylation step.

Stage 1: Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile A plausible route for synthesizing the starting material involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate, followed by treatment with DMF.[10] This method provides a reliable entry to the required 2-cyanopyrrole precursor.

Stage 2: Vilsmeier-Haack Formylation Protocol Self-Validation and Trustworthiness: This protocol is based on established Vilsmeier-Haack procedures for pyrroles.[9] Each step includes controls and expected observations. Adherence to stoichiometric ratios and temperature control is critical for success and minimizing side-product formation.

-

Reagent Preparation (Inert Atmosphere): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

-

Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel over 15-20 minutes.

-

Causality: Slow, cooled addition is crucial to control the exothermic reaction of forming the Vilsmeier reagent and prevent its decomposition.

-

-

Addition of Substrate: After stirring the Vilsmeier reagent at 0 °C for 30 minutes, add a solution of 1-methyl-1H-pyrrole-2-carbonitrile (1.0 eq.) in anhydrous DCE dropwise.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 83 °C for DCE) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy for the electrophilic substitution of the moderately activated pyrrole ring.

-

-

Quenching and Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Basify the mixture by slowly adding a cold aqueous solution of sodium hydroxide (e.g., 50% aq. KOH) or sodium carbonate until the pH is > 9, while keeping the temperature below 20 °C with an ice bath.

-

Causality: The basic quench neutralizes the acidic reaction medium and hydrolyzes the iminium intermediate to the aldehyde. This step is highly exothermic and requires careful temperature control.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a light brown solid, can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

Caption: Key application areas for the title compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following information is summarized from available Safety Data Sheets (SDS).

-

Hazard Identification:

-

H301: Toxic if swallowed. [11] * H317: May cause an allergic skin reaction. [11] * H319: Causes serious eye irritation. [11]* Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and clothing. [11]Do not breathe dust or vapors. Wash hands thoroughly after handling. [11]Use only in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [11] * Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C. [1]Store locked up. [11] * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [11]

-

Conclusion

This compound is a synthetically valuable and highly versatile heterocyclic compound. Its molecular structure, featuring a strategically functionalized pyrrole ring, provides a robust platform for the synthesis of diverse and complex molecules. The well-established Vilsmeier-Haack reaction offers a reliable method for its preparation, allowing for its accessible use in research. Its demonstrated importance as a key building block in the development of potential pharmaceuticals, advanced materials, and other specialty chemicals underscores its continued relevance to the scientific community. A thorough understanding of its properties, synthesis, and handling is essential for harnessing its full potential in driving innovation across multiple scientific disciplines.

References

-

Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (2005). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.

-

AFG Bioscience. (n.d.). Safety Data Sheet - this compound. Retrieved from [Link]

-

PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

PubMed. (2010). 1-Methyl-1H-pyrrole-2-carbonitrile containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists. Retrieved from [Link]

-

SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Page loading... [guidechem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 11. afgsci.com [afgsci.com]

An In-depth Technical Guide to the Synthesis of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile

This guide provides a comprehensive overview of the synthetic pathways leading to 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile, a key intermediate in the development of novel pharmaceuticals and advanced materials. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, experimental protocols, and critical process parameters that govern the synthesis of this versatile molecule.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a pyrrole core substituted with both a formyl and a nitrile group, makes it a valuable building block for the synthesis of a diverse range of complex organic molecules.[1] This compound serves as a crucial precursor in the development of novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[2][3] Furthermore, its applications extend to materials science, where it is utilized in the formulation of advanced polymers and nanomaterials.[2]

This guide will focus on the most prevalent and efficient synthetic route to this compound, which involves a two-step process: the synthesis of the precursor 1-methyl-1H-pyrrole-2-carbonitrile, followed by its regioselective formylation.

Part 1: Synthesis of the Precursor: 1-methyl-1H-pyrrole-2-carbonitrile

The synthesis of the starting material, 1-methyl-1H-pyrrole-2-carbonitrile, is a critical first step. A robust and scalable method for this transformation is the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with a formamide and an organic base.[4]

Mechanistic Insights

The reaction proceeds through the formation of an N-chlorosulfonyl-1-methyl-1H-pyrrole-2-carboxamide intermediate. Subsequent treatment with a dialkylformamide, such as N,N-dimethylformamide (DMF), and an organic base, like triethylamine, facilitates the elimination of the chlorosulfonyl group and dehydration to yield the desired nitrile.[4]

Experimental Protocol: Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile [4]

-

Reaction Setup: A multi-necked round-bottom flask is charged with a suitable solvent (e.g., acetonitrile or toluene) and 1-methylpyrrole (1.0 equivalent). The flask is equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

-

Addition of Chlorosulfonyl Isocyanate: The reaction vessel is cooled to a temperature between -10°C and 0°C. Chlorosulfonyl isocyanate (1.0 equivalent) is added dropwise to the stirred solution, ensuring the temperature is maintained within the specified range.

-

Formation of the Intermediate: After the addition is complete, the reaction mixture is stirred for a short period (e.g., 15 minutes) at the same temperature.

-

Addition of DMF and Base: N,N-Dimethylformamide (2.0 equivalents) is then added, followed by the slow addition of an organic base such as triethylamine (2.0 equivalents), while maintaining a low temperature.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to a slightly higher temperature (e.g., 10°C) and stirred until the reaction is complete. The resulting precipitate is removed by filtration.

-

Isolation and Purification: The filtrate, containing the desired product, is concentrated under reduced pressure. The crude product can then be purified by vacuum distillation to yield 1-methyl-1H-pyrrole-2-carbonitrile.

Part 2: Regioselective Formylation via the Vilsmeier-Haack Reaction

The introduction of a formyl group onto the 1-methyl-1H-pyrrole-2-carbonitrile core is most effectively achieved through the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide (like DMF) and a halogenating agent (like phosphoryl chloride, POCl₃).[6][7]

Causality of Experimental Choices and Regioselectivity

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[7] The regioselectivity of the formylation on the 1-methyl-1H-pyrrole-2-carbonitrile ring is a critical consideration. The pyrrole ring is an electron-rich heterocycle, and electrophilic substitution is highly favored.

In the case of 1-substituted pyrroles, formylation typically occurs at the more electron-rich C2 and C5 positions.[8] However, with a deactivating cyano group at the C2 position, the electronic landscape of the pyrrole ring is altered. The nitrile group withdraws electron density, making the adjacent C3 position less reactive towards electrophilic attack. Consequently, the electrophilic Vilsmeier reagent is directed to the C4 and C5 positions. Steric hindrance from the N-methyl group and the C2-nitrile group can influence the final product ratio, with formylation at the C4 position being a significant outcome.[9]

The choice of reaction conditions, such as temperature and solvent, is crucial for controlling the reaction rate and minimizing side product formation. The reaction is typically carried out at low temperatures to moderate the reactivity of the Vilsmeier reagent.[10]

Vilsmeier-Haack Reaction: A Step-by-Step Workflow

The synthesis of this compound via the Vilsmeier-Haack reaction can be visualized as a three-stage process:

-

Formation of the Vilsmeier Reagent: This involves the reaction of a formamide (e.g., DMF) with a halogenating agent (e.g., POCl₃) to generate the electrophilic chloroiminium ion.[6]

-

Electrophilic Attack: The electron-rich pyrrole ring of 1-methyl-1H-pyrrole-2-carbonitrile attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

-

Hydrolysis: The reaction mixture is quenched with water or an aqueous base, which hydrolyzes the iminium salt to the final aldehyde product.[10]

Generalized Experimental Protocol: Vilsmeier-Haack Formylation of 1-methyl-1H-pyrrole-2-carbonitrile [10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 equivalent) in an anhydrous solvent such as DMF and a co-solvent like dichloromethane (DCM).

-

Formation of Vilsmeier Reagent: Cool the solution to 0°C in an ice bath. To the stirred solution, add phosphoryl chloride (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice. Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters

| Step | Reactants | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield | Reference |

| 1 | 1-methylpyrrole | Chlorosulfonyl isocyanate, DMF, Triethylamine | Acetonitrile or Toluene | -10 to 10 | High | [4] |

| 2 | 1-methyl-1H-pyrrole-2-carbonitrile | POCl₃, DMF | DMF, DCM | 0 to Room Temp. | Moderate to Good | [10] |

Visualizations

Synthesis Pathway Overview

Caption: Overall synthetic route to this compound.

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

References

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]

- Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

CORE. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Profile of 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile

Foreword: Navigating the Landscape of a Specialized Reagent

In the fields of medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount to innovation. 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile (CAS No. 119580-81-3) represents one such key intermediate. Its unique arrangement of a nitrile, an aldehyde, and an N-methylated pyrrole ring offers a rich platform for constructing complex molecular architectures, finding utility in the development of novel therapeutics, including potential anti-cancer and anti-inflammatory agents, as well as advanced materials.[1][2][3]

While this compound is commercially available, a comprehensive, publicly accessible repository of its primary spectroscopic data is notably scarce. This guide, therefore, adopts the role of both a data sheet and an analytical playbook. It provides a detailed, predictive analysis of the expected spectroscopic signatures based on first principles and data from analogous structures. Furthermore, it outlines the self-validating experimental protocols required for researchers to independently acquire and verify this data, ensuring both scientific rigor and trustworthiness in its application.

Molecular Structure and Analytical Framework

To establish a clear framework for spectroscopic assignment, the atoms of this compound are systematically numbered. This convention will be used throughout this guide.

Caption: Numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Causality: ¹H NMR spectroscopy is the cornerstone for confirming the identity and purity of this molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment. The powerful electron-withdrawing effects of the nitrile (-CN) and formyl (-CHO) groups will significantly deshield the pyrrole ring protons, shifting them downfield compared to unsubstituted 1-methylpyrrole. The aldehyde proton itself is expected at a characteristic downfield position.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |

| H(CHO) | 9.8 - 10.0 | Singlet (s) | 1H | N/A | Highly deshielded by the anisotropic effect of the C=O bond and direct attachment to the carbonyl carbon. |

| H5 | 7.6 - 7.8 | Doublet (d) | 1H | ~1.8-2.0 Hz | Deshielded by the adjacent nitrogen and the electron-withdrawing formyl group at C4. Coupled to H3. |

| H3 | 7.2 - 7.4 | Doublet (d) | 1H | ~1.8-2.0 Hz | Deshielded by the adjacent nitrile group at C2. Coupled to H5. |

| N-CH₃ | 3.9 - 4.1 | Singlet (s) | 3H | N/A | Attached to the electronegative nitrogen atom of the pyrrole ring. |

Standard Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock the field on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the spectrum at a standard field strength (e.g., 500 MHz). Use a standard 90° pulse sequence. Set the spectral width to cover a range of -1 to 12 ppm. Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Causality: ¹³C NMR provides a definitive map of the carbon skeleton. The chemical shifts are highly sensitive to the hybridization and electronic environment of each carbon atom. The sp-hybridized nitrile carbon and the sp²-hybridized carbonyl carbon will have characteristic downfield shifts. The pyrrole ring carbons will be spread over a range influenced by the substituents and the nitrogen heteroatom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted δ (ppm) | Rationale |

| C(CHO) | 184 - 188 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| C4 | 135 - 139 | Pyrrole carbon attached to the formyl group; significantly deshielded. |

| C5 | 130 - 134 | Pyrrole carbon alpha to the nitrogen; deshielded. |

| C3 | 125 - 129 | Pyrrole carbon beta to the nitrogen. |

| C(CN) | 114 - 117 | Characteristic chemical shift for a nitrile carbon. |

| C2 | 110 - 114 | Pyrrole carbon attached to the nitrile group. |

| N-CH₃ | 36 - 39 | Aliphatic carbon attached to an electronegative nitrogen atom. |

Standard Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same locked and shimmed sample.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to cover a range of 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups. The vibrational frequencies of bonds are analogous to mechanical springs, with stronger bonds and lighter atoms vibrating at higher frequencies. The molecule possesses two highly characteristic functional groups—a nitrile and a carbonyl—which will produce strong, sharp absorptions in distinct regions of the spectrum.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2220 - 2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1680 - 1700 | Strong, Sharp | C=O Stretch | Aldehyde (Aryl) |

| ~3100 - 3150 | Medium | C-H Stretch | Pyrrole Ring |

| ~2900 - 2980 | Weak | C-H Stretch | N-CH₃ |

| ~1500 - 1550 | Medium | C=C/C-N Stretch | Pyrrole Ring |

Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure. Under electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular formula. The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses, often initiated at the functional groups.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity | Rationale |

| 134 | [M]⁺• | Molecular Ion (C₇H₆N₂O) |

| 106 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule from the formyl group. |

| 105 | [M - CHO]⁺ | Loss of the formyl radical. |

| 79 | [C₅H₅N]⁺• | Potential fragment resulting from the loss of HCN from the [M-CO]⁺• ion. |

Predicted Fragmentation Pathway

Caption: Predicted EI fragmentation pathway for the title compound.

Standard Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: Volatilize the sample and bombard it with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum. Identify the molecular ion peak and major fragment ions.

Integrated Analytical Workflow and Synthesis

Trustworthiness: A robust analytical workflow is self-validating. It begins with a plausible synthesis and proceeds through purification and comprehensive spectroscopic characterization, where each technique provides complementary information to build a complete and unambiguous structural assignment.

Proposed Synthetic Route

A logical approach to synthesizing this molecule involves the Vilsmeier-Haack formylation of a suitable precursor, 1-methyl-1H-pyrrole-2-carbonitrile. This is a classic and reliable method for introducing a formyl group onto electron-rich aromatic rings.

-

Precursor Synthesis: Synthesize 1-methyl-1H-pyrrole-2-carbonitrile from 1-methylpyrrole.

-

Vilsmeier-Haack Reagent Formation: Prepare the Vilsmeier reagent in situ by reacting phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at low temperature (0 °C).

-

Formylation: Add 1-methyl-1H-pyrrole-2-carbonitrile to the pre-formed Vilsmeier reagent. The electrophilic reagent will preferentially attack the electron-rich C4 position of the pyrrole ring.

-

Workup and Purification: Quench the reaction with an aqueous base (e.g., sodium acetate solution) and extract the product. Purify the crude product using column chromatography or recrystallization to yield the final compound.

Characterization Workflow Diagram

Caption: Integrated workflow from synthesis to full spectroscopic confirmation.

Conclusion

This compound is a molecule defined by the interplay of its electron-withdrawing substituents and the aromatic pyrrole core. Its spectroscopic identity is characterized by a highly deshielded aldehyde proton signal in the ¹H NMR spectrum, strong and sharp IR absorptions for the nitrile and carbonyl groups around 2225 cm⁻¹ and 1690 cm⁻¹, respectively, and a clear molecular ion peak at m/z 134 in the mass spectrum. The predictive data and standardized protocols within this guide provide a robust framework for researchers to confidently identify, verify, and utilize this versatile chemical building block in their synthetic endeavors.

References

-

PubChem. 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile. National Center for Biotechnology Information. [Link]

-

NIST. 1H-Pyrrole, 1-methyl-. NIST Chemistry WebBook, SRD 69. [Link]

-

NIST. Pyrrole. NIST Chemistry WebBook, SRD 69. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Master Organic Chemistry. IR Spectroscopy: 4 Practice Problems. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Formyl Group in 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a reactive formyl group positioned on a pyrrole ring bearing a nitrile substituent, offers a rich landscape for chemical transformations. This guide provides a comprehensive exploration of the reactivity of the formyl group, detailing its participation in a variety of synthetic transformations including oxidation, reduction, and carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of these reactions, provide experimentally validated protocols, and discuss the influence of the pyrrole ring and the electron-withdrawing nitrile group on the reactivity of the aldehyde functionality. This document is intended to serve as a valuable resource for researchers leveraging this powerful building block in the design and synthesis of novel therapeutic agents and advanced materials.[1][2]

Introduction: The Strategic Importance of this compound

The pyrrole scaffold is a privileged motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[3][4][5][6] Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] this compound emerges as a particularly valuable synthetic intermediate due to the presence of two distinct and reactive functional groups: a formyl group and a nitrile group.[1] This dual functionality allows for sequential and selective chemical modifications, enabling the construction of complex molecular architectures.

The formyl group, an aldehyde, is a cornerstone of organic synthesis, readily participating in nucleophilic additions, reductions, oxidations, and a variety of condensation reactions. The presence of the electron-withdrawing nitrile group at the 2-position and the inherent electronic properties of the N-methylated pyrrole ring modulate the electrophilicity of the formyl carbon, influencing its reactivity in a predictable manner. This guide will systematically dissect the key reactions of this formyl group, providing both theoretical insights and practical, actionable protocols.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the Vilsmeier-Haack formylation of a suitable pyrrole precursor.[7][8][9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide such as N,N-dimethylformamide (DMF).[7][8][11] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrrole ring, leading to the introduction of the formyl group.[7]

A plausible synthetic route starts with the cyanation of 1-methylpyrrole. This can be achieved by reacting 1-methylpyrrole with chlorosulfonyl isocyanate, followed by treatment with DMF and an organic base to yield 1-methyl-1H-pyrrole-2-carbonitrile.[12] Subsequent Vilsmeier-Haack formylation of this intermediate would then introduce the formyl group at the 4-position, yielding the target molecule.

Caption: Synthetic pathway to this compound.

Reactivity of the Formyl Group

The formyl group in this compound is a versatile handle for a multitude of chemical transformations. Its reactivity is influenced by the electronic nature of the pyrrole ring and the electron-withdrawing cyano group.

Oxidation of the Formyl Group

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental step in many synthetic sequences, providing access to pyrrole-4-carboxylic acid derivatives.

Experimental Protocol: Oxidation to 4-Cyano-1-methyl-1H-pyrrole-4-carboxylic Acid

A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). The choice of oxidant will depend on the sensitivity of other functional groups in the molecule. For pyrrole derivatives, which can be sensitive to harsh acidic or strongly oxidizing conditions, milder methods are often preferred to avoid degradation of the pyrrole ring.[13][14]

Protocol using Silver(I) Oxide:

-

Dissolution: Dissolve this compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).

-

Addition of Reagents: Add silver(I) oxide (2.0 mmol) and a solution of sodium hydroxide (2.5 mmol) in water (2 mL).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove silver salts. Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-cyano-1-methyl-1H-pyrrole-4-carboxylic acid.

| Reactant | Product | Oxidizing Agent | Typical Yield |

| This compound | 4-Cyano-1-methyl-1H-pyrrole-4-carboxylic acid | Silver(I) Oxide/NaOH | Good to Excellent |

Reduction of the Formyl Group

The formyl group can be selectively reduced to a primary alcohol, yielding (4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl)carbonitrile. This transformation is typically achieved using mild reducing agents to avoid reduction of the nitrile group or the pyrrole ring.[15][16][17]

Experimental Protocol: Reduction to (4-(Hydroxymethyl)-1-methyl-1H-pyrrol-2-yl)carbonitrile

Sodium borohydride (NaBH₄) is a commonly used and effective reagent for the selective reduction of aldehydes in the presence of nitriles.

-

Dissolution: Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (1.1 mmol) portion-wise to the stirred solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully add water (5 mL) to quench the excess sodium borohydride.

-

Extraction: Extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reactant | Product | Reducing Agent | Typical Yield |

| This compound | (4-(Hydroxymethyl)-1-methyl-1H-pyrrol-2-yl)carbonitrile | Sodium Borohydride | High |

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the formyl carbon makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, which are crucial for building molecular complexity.

The Wittig reaction provides a powerful method for the conversion of aldehydes into alkenes.[18][19] Reaction of this compound with a phosphorus ylide (Wittig reagent) allows for the introduction of a vinyl group at the 4-position of the pyrrole ring.[18][20] The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide used (stabilized or non-stabilized).[20][21][22]

Caption: General scheme of the Wittig reaction.

Experimental Protocol: Wittig Olefination

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 mmol) in dry tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 mmol) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.

-

Aldehyde Addition: Add a solution of this compound (1.0 mmol) in dry THF (5 mL) to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond.[23][24][25] This reaction is particularly useful for synthesizing α,β-unsaturated compounds.[23][25] The formyl group of this compound readily undergoes Knoevenagel condensation with various active methylene compounds, such as malononitrile or ethyl cyanoacetate, typically in the presence of a weak base catalyst like piperidine or L-proline.[23][26][27]

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Dissolution: Dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.

-

Isolation: If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

| Reactant 1 | Reactant 2 | Catalyst | Product | Typical Yield |

| This compound | Malononitrile | Piperidine | 2-((4-cyano-1-methyl-1H-pyrrol-3-yl)methylene)malononitrile | High |

| This compound | Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(4-cyano-1-methyl-1H-pyrrol-3-yl)acrylate | High |

Synthetic Applications in Drug Discovery and Materials Science

The diverse reactivity of the formyl group in this compound makes it a valuable precursor for the synthesis of a wide range of compounds with potential applications in drug discovery and materials science.[1][2]

-

Medicinal Chemistry: The products of the reactions described above can serve as scaffolds for the development of novel therapeutic agents. For instance, Knoevenagel adducts derived from pyrrole aldehydes have been investigated for their anticancer and antimicrobial properties.[23] The α,β-unsaturated systems generated can act as Michael acceptors, enabling covalent interactions with biological targets.[23] Furthermore, the pyrrole-2-carbonitrile moiety itself is found in compounds with various biological activities, including metallo-β-lactamase inhibition.[28]

-

Materials Science: The extended π-systems that can be generated through reactions like the Wittig and Knoevenagel condensations can lead to compounds with interesting photophysical properties. These molecules can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a highly versatile and strategically important building block in modern organic synthesis. The formyl group serves as a key functional handle, allowing for a wide array of chemical transformations including oxidation, reduction, and various carbon-carbon bond-forming reactions. The electronic interplay between the pyrrole ring, the N-methyl group, and the electron-withdrawing nitrile substituent fine-tunes the reactivity of the aldehyde, enabling selective and high-yielding conversions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound in the pursuit of novel molecules with significant applications in medicine and materials science.

References

- BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde.

- Loader, C. E., & Barnett, G. H. (1978). Pyrrole chemistry. XIX. Reactions of 2-pyrrolecarbonitrile and its 4-substituted derivatives. Canadian Journal of Chemistry, 56(5), 654-657.

- Loader, C. E., & Barnett, G. H. (1978). Pyrrole chemistry. XIX. Reactions of 2-pyrrolecarbonitrile and its 4-substituted derivatives. Canadian Journal of Chemistry, 56(5), 654-657.

- Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Thirupathi, G., Venkatanarayana, M., Dubey, P., & Kumari, Y. B. (2014). Facile and Green Syntheses of 2-(N-Methylindole-3-carbonyl)-3-(N-methylpyrrol-2-yl)acrylonitriles (V) and a Study of Their Antimicrobial Activities. ChemInform, 45(6).

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- ResearchGate. (n.d.). Reduction of 2-carboxylate pyrroles to 2-formyl pyrroles using RANEY® nickel.

- Chem-Impex. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- American Chemical Society. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega.

- PubMed Central. (n.d.). The Formylation of N,N‑Dimethylcorroles.

- Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.

- SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.

- ChemTube3D. (n.d.). Pyrrole - The Vilsmeier Reaction.

- Wikipedia. (n.d.). Pyrrole.

- RJPT. (n.d.). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives.

- Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (n.d.).

- Wikipedia. (n.d.). Knoevenagel condensation.

- Pyrrole Derivatives: Exploring Their Diverse Biological Activities. (n.d.).

- YouTube. (2020). Reactions of Pyrrole II Heterocyclic Chemistry.

- Wittig Reaction - Common Conditions. (n.d.).

- J&K Scientific. (n.d.). This compound | 119580-81-3.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Wikipedia. (n.d.). Wittig reaction.

- PubMed. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry.

- Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. (n.d.).

- The Wittig Reaction. (n.d.).

- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.

- PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- ResearchGate. (n.d.). The Oxidation of Pyrrole | Request PDF.